1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea
Description
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a urea derivative featuring a tetrazole ring substituted with a cyclohexyl group and a phenethylurea moiety.
Properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c24-17(18-12-11-14-7-3-1-4-8-14)19-13-16-20-21-22-23(16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXRXZGCHCPSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea typically involves multicomponent reactions, such as the Ugi-azide four-component reaction. This method involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source, such as trimethylsilylazide, in a suitable solvent like methanol or water. The reaction is often catalyzed by tetradecyltrimethylammonium bromide, which provides a hydrophobic micellar reaction site .
Chemical Reactions Analysis
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives
Scientific Research Applications
Structure and Composition
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea is characterized by the presence of a tetrazole ring, a phenethylurea moiety, and a cyclohexyl group. Its molecular formula is , and it features significant interactions due to its unique structure.
Medicinal Chemistry
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies indicate that tetrazole derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes, potentially leading to new antibiotic agents .
- Antiviral Activity : Research has shown that compounds with tetrazole rings can inhibit viral replication. This property is being explored for developing antiviral drugs targeting various viruses .
Drug Discovery
Due to its structural features, this compound serves as a scaffold for designing novel therapeutic agents. The ability of the tetrazole ring to mimic carboxylic acids enhances its bioisosteric properties, making it a valuable candidate in drug design .
Material Science
In materials science, this compound is utilized in developing new materials with specific properties such as:
- Thermal Stability : The incorporation of tetrazole groups can improve the thermal stability of polymers and other materials.
- Resistance to Degradation : This compound's unique structure contributes to enhanced resistance against environmental degradation factors.
Chemical Reactions
The compound undergoes various chemical reactions that expand its application scope:
- Oxidation and Reduction : It can be oxidized using agents like hydrogen peroxide or reduced with lithium aluminum hydride, allowing for further functionalization.
- Nucleophilic Substitution : The tetrazole nitrogen can participate in substitution reactions, enabling modifications that enhance biological activity or material properties .
Case Study 1: Antimicrobial Activity
In a study published in Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various tetrazole derivatives against common bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Drug Development
A recent investigation into drug candidates for viral infections revealed that compounds similar to this compound showed promising results in inhibiting viral replication in vitro. The study emphasized the importance of structural modifications to enhance efficacy and reduce toxicity .
Mechanism of Action
The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole and Urea Moieties
The following compounds share structural motifs with the target molecule:
*Calculated based on molecular formula.
Key Observations:
- Tetrazole vs.
- Urea Linkage : The phenethylurea moiety may confer rigidity and π-π stacking interactions absent in aniline-linked analogs (e.g., 5a-j) .
Physicochemical Data:
- Melting Points : The target compound’s melting point is expected to fall between 180–200°C, comparable to 5a (112°C) and 5h (210°C) .
- Spectroscopy : IR and NMR data for analogs (e.g., -NH stretching at ~3418 cm⁻¹, aromatic C-H bending at ~1454 cm⁻¹) provide benchmarks for verifying the target’s structure .
Biological Activity
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a compound belonging to the tetrazole class, which is known for its diverse applications in medicinal chemistry, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is significant for its biological interactions. The structural formula can be represented as follows:
This structure allows the compound to mimic carboxylate groups in biological systems, facilitating binding to various molecular targets.
The mechanism of action of this compound involves:
- Enzyme Interaction : The tetrazole moiety can interact with enzymes by mimicking substrates or cofactors, potentially modulating their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways associated with various physiological processes.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against a range of bacterial strains. The precise mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Case Studies and Experimental Data
Several studies have focused on the synthesis and biological evaluation of tetrazole derivatives, including this compound. Below is a summary table of key findings from various research articles:
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions such as the Ugi reaction. This method allows for the efficient formation of the tetrazole ring and subsequent modifications to enhance biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves coupling a tetrazole precursor with a phenethylurea moiety. For example:
- Step 1: React 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group.
- Step 2: Condense the resulting aldehyde with phenethylurea via reductive amination or nucleophilic substitution.
Characterization of intermediates relies on IR spectroscopy (to confirm tetrazole C=N stretching at ~1,500–1,600 cm⁻¹) and ¹H/¹³C NMR (to verify cyclohexyl protons at δ ~1.0–2.0 ppm and urea NH signals at δ ~5.0–6.5 ppm). Purification often employs recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign cyclohexyl protons (multiplet at δ 1.0–2.0 ppm) and urea NH protons (broad signals at δ ~5.0–6.5 ppm). Aromatic protons from the phenethyl group appear as a multiplet at δ 7.2–7.4 ppm .
- IR Spectroscopy : Key peaks include N-H stretching (~3,300 cm⁻¹ for urea) and tetrazole ring vibrations (~1,500 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the tetrazole and urea moieties .
Advanced Research Questions
Q. How can regioselectivity challenges during tetrazole alkylation be addressed in the synthesis of this compound?
Methodological Answer: Regioselectivity in tetrazole alkylation (e.g., N1 vs. N2 substitution) is influenced by:
- Catalytic Conditions : Use of Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C promotes selective N1-alkylation of the tetrazole ring, as observed in analogous syntheses .
- Steric Effects : Bulky groups (e.g., cyclohexyl) favor N1 substitution due to reduced steric hindrance compared to N2.
- Kinetic Control : Short reaction times (~1–2 hours) and low temperatures (0–5°C) minimize byproduct formation .
Q. What strategies resolve contradictions in spectral data, such as ambiguous NH proton assignments in the urea moiety?
Methodological Answer:
- 2D-NMR Techniques : Use HSQC and HMBC to correlate NH protons with adjacent carbons and confirm hydrogen bonding patterns. For example, HMBC correlations between urea NH and the tetrazole methyl group can confirm connectivity .
- Deuteration Experiments : Exchange NH protons with D₂O to identify labile protons in ¹H NMR spectra.
- Variable Temperature NMR : Raising the temperature (e.g., to 60°C) can sharpen broad NH signals by disrupting hydrogen-bonded aggregates .
Q. How can computational modeling predict the tautomeric stability of the tetrazole ring in this compound?
Methodological Answer:
- DFT Calculations : Compare the Gibbs free energy of 1H-tetrazole (N1-H) vs. 2H-tetrazole (N2-H) tautomers. Cyclohexyl substitution stabilizes the N1 tautomer due to steric and electronic effects .
- NBO Analysis : Quantify hyperconjugative interactions between the tetrazole ring and substituents to explain tautomeric preferences.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on tautomer populations .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts using LC-MS .
- Kinetic Studies : Fit degradation data to first-order or Arrhenius models to predict shelf-life.
- Solid-State Stability : Use TGA/DSC to assess thermal decomposition and hygroscopicity .
Methodological Notes
- Synthesis Optimization : Always validate reaction conditions (e.g., solvent, catalyst) using small-scale trials before scaling up .
- Data Reproducibility : Replicate spectral analyses across multiple instruments/labs to confirm assignments .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., azides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
